2-méthyl-2H-indazole-7-carboxylate d'éthyle

Vue d'ensemble

Description

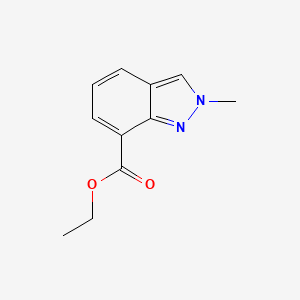

“Ethyl 2-methyl-2H-indazole-7-carboxylate” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound, also known as benzpyrazole or isoindazone . It is a structurally diverse nucleus that has aroused great interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .

Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Applications De Recherche Scientifique

Chimie médicinale : agents antihypertenseurs

Les dérivés de l'indazole, y compris le 2-méthyl-2H-indazole-7-carboxylate d'éthyle, ont été explorés pour leur potentiel en tant qu'agents antihypertenseurs. Ces composés peuvent agir sur diverses voies biologiques pour aider à réduire la pression artérielle. La flexibilité structurelle des indazoles permet la conception de molécules qui peuvent cibler des récepteurs ou des enzymes spécifiques impliqués dans la régulation de la pression artérielle .

Oncologie : Recherche anticancéreuse

Dans le domaine de l'oncologie, les composés indazoles sont étudiés pour leurs propriétés anticancéreuses. Ils peuvent fonctionner comme des inhibiteurs d'enzymes telles que la phosphoinositide 3-kinase δ (PI3Kδ), qui est impliquée dans les voies de croissance et de survie cellulaires. En inhibant PI3Kδ, le this compound pourrait potentiellement arrêter la prolifération des cellules cancéreuses .

Neuropharmacologie : Antidépresseurs

Le noyau indazole est une caractéristique commune de nombreux médicaments antidépresseurs. Les chercheurs étudient le this compound pour sa capacité à moduler les systèmes de neurotransmetteurs dans le cerveau, ce qui pourrait conduire à de nouveaux traitements pour la dépression .

Applications anti-inflammatoires

Les indazoles sont connus pour leur potentiel anti-inflammatoire. Le this compound peut inhiber la production de cytokines pro-inflammatoires ou bloquer l'activité d'enzymes telles que la cyclooxygénase (COX), offrant un soulagement des affections inflammatoires .

Agents antibactériens

Avec la résistance aux antibiotiques en hausse, il existe un besoin de nouveaux agents antibactériens. Les dérivés de l'indazole sont testés pour leur capacité à perturber la synthèse de la paroi cellulaire bactérienne ou à interférer avec les enzymes bactériennes essentielles, offrant une nouvelle voie pour le développement de médicaments antibactériens .

Maladies respiratoires : Inhibiteurs sélectifs

Le this compound pourrait être utilisé comme un inhibiteur sélectif pour traiter les maladies respiratoires. En ciblant des voies spécifiques dans le système respiratoire, il pourrait aider à gérer des affections telles que l'asthme ou la maladie pulmonaire obstructive chronique (MPOC) .

Méthodologies synthétiques : Réactions sans catalyseur

En chimie synthétique, le this compound peut être synthétisé par des réactions sans catalyseur, ce qui est avantageux pour produire moins de sous-produits et obtenir des rendements plus élevés. Cette méthode est particulièrement utile dans les applications de chimie verte .

Sciences forensiques : Précurseurs de cannabinoïdes synthétiques

En tant que précurseur dans la synthèse de cannabinoïdes synthétiques, le this compound est précieux en sciences forensiques. Il aide au développement de normes analytiques et de méthodes pour détecter les cannabinoïdes synthétiques dans diverses matrices .

Mécanisme D'action

Target of Action

Indazole derivatives, a class to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, indazole derivatives have been shown to inhibit kinases, thereby affecting the cell cycle and volume regulation .

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and volume control .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may have potential effects on cell cycle regulation and volume control .

Analyse Biochimique

Biochemical Properties

Ethyl 2-methyl-2H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial and anticancer effects . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

Ethyl 2-methyl-2H-indazole-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression profiles . These changes can result in altered cellular functions, including reduced proliferation of cancer cells and enhanced immune responses. Furthermore, ethyl 2-methyl-2H-indazole-7-carboxylate has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-methyl-2H-indazole-7-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, ethyl 2-methyl-2H-indazole-7-carboxylate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-methyl-2H-indazole-7-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 2-methyl-2H-indazole-7-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that ethyl 2-methyl-2H-indazole-7-carboxylate can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and reduced cancer cell proliferation .

Dosage Effects in Animal Models

The effects of ethyl 2-methyl-2H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, ethyl 2-methyl-2H-indazole-7-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing the dosage of ethyl 2-methyl-2H-indazole-7-carboxylate to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Ethyl 2-methyl-2H-indazole-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels, which may contribute to the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of ethyl 2-methyl-2H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, ethyl 2-methyl-2H-indazole-7-carboxylate can bind to plasma proteins, affecting its distribution within the body and its availability to target tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic efficacy.

Subcellular Localization

Ethyl 2-methyl-2H-indazole-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target biomolecules . The subcellular localization of ethyl 2-methyl-2H-indazole-7-carboxylate is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Propriétés

IUPAC Name |

ethyl 2-methylindazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNUYARZMBJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

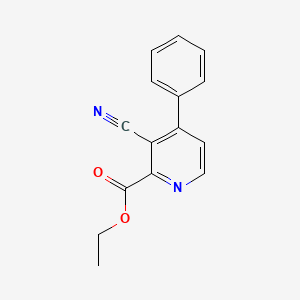

CCOC(=O)C1=CC=CC2=CN(N=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)

![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)

![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)

![8-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1443615.png)

![2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1443617.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)

![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)